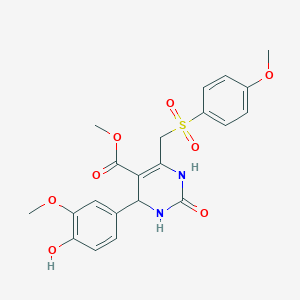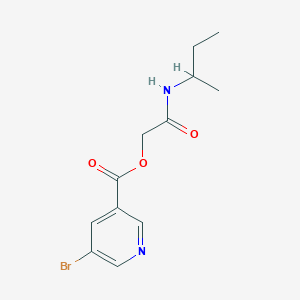
Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-(((4-methoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives typically involves cyclocondensation reactions. For instance, Sarojini et al. (2015) discuss the synthesis of two sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives using acid-catalyzed cyclocondensation reactions, indicating a method that may be relevant to the compound (Sarojini, Yathirajan, Hosten, Betz, & Glidewell, 2015). Similarly, Chen et al. (2012) describe the synthesis of a methyl tetrahydropyrimidine-5-carboxylate via the modified Biginelli reaction, a procedure that could be adapted for the synthesis of the target compound (Chen, Liu, & Wang, 2012).
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives is characterized by the conformation of the reduced pyrimidine ring, which can adopt forms between boat, screw-boat, and twist-boat, as discussed by Sarojini et al. (2015). This structural flexibility may impact the chemical reactivity and physical properties of such compounds (Sarojini et al., 2015).
Chemical Reactions and Properties
Tetrahydropyrimidine derivatives participate in a variety of chemical reactions, primarily due to their functional groups. The presence of methoxy and hydroxy groups may facilitate reactions such as esterification, alkylation, and others that modify the compound's solubility and reactivity. For instance, the reaction of methyl tetrahydropyrimidine-5-carboxylate with different reagents under microwave irradiation, as reported by Chen et al. (2012), highlights the compound's reactivity in forming new bonds and derivatives (Chen et al., 2012).
Physical Properties Analysis
The physical properties of tetrahydropyrimidine derivatives, such as solubility and melting points, are influenced by their molecular structure. For example, Ridka et al. (2019) investigated the solubility, enthalpy, and entropy of a methyl tetrahydropyrimidine-5-carboxylate in various solvents, revealing how solvent interactions affect these physical properties (Ridka, Matiychuk, Sobechko, Tyshchenko, Novyk, Sergeev, & Goshko, 2019).
科学的研究の応用
Chemical Synthesis and Transformations
Research on compounds structurally related to Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-(((4-methoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has led to advancements in chemical synthesis and transformations. For instance, studies have explored the ring expansion of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones, revealing potential pathways for the synthesis of complex derivatives through rearrangement processes (Bullock et al., 1972). Additionally, the four-component Biginelli reaction has been utilized for the synthesis of functionalized pyrimidines, demonstrating the compound's role in the creation of novel chemical entities with potential applications in various fields (Gein et al., 2020).
Thermodynamic Properties
Research has also been conducted on the thermodynamic properties of related tetrahydropyrimidine derivatives. For example, the combustion energies of esters structurally similar to the compound have been experimentally determined, providing insight into their enthalpies of combustion and formation. This information is crucial for understanding the stability and reactivity of such compounds (Klachko et al., 2020).
Liquid Crystal Properties
Another area of research involves the synthesis and examination of liquid crystal properties of aryl esters of laterally substituted pyrimidinecarboxylic acids. Studies have shown that compounds with methyl and methoxy groups can exhibit nematic liquid crystal behavior, which has implications for materials science and the development of display technologies (Mikhaleva, 2003).
Antimicrobial and Antifungal Applications
Furthermore, the synthesis of chromone-pyrimidine coupled derivatives has been explored, with some compounds exhibiting significant in vitro antifungal and antibacterial activity. Such research highlights the potential of these chemical structures in the development of new antimicrobial agents (Tiwari et al., 2018).
Oxidation Studies
The oxidation of tetrahydropyrimidine derivatives with selenium dioxide has been studied, shedding light on the oxidation patterns of the methyl group and the influence of ring substitution on the final product structure. This research contributes to the broader understanding of oxidative processes in organic chemistry (Khanina & Dubur, 1982).
特性
IUPAC Name |
methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8S/c1-29-13-5-7-14(8-6-13)32(27,28)11-15-18(20(25)31-3)19(23-21(26)22-15)12-4-9-16(24)17(10-12)30-2/h4-10,19,24H,11H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVLSHYTOREJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)
![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)


![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)



![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)
![N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2480231.png)